Product packaging for Cyclogeranyl acetate(Cat. No.:CAS No. 69842-11-1)

Cyclogeranyl acetate

Cat. No.: B12763860
CAS No.: 69842-11-1
M. Wt: 196.29 g/mol
InChI Key: OGVKVTLZVLENPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclogeranyl acetate (CAS 54993-30-5) is a chemical compound of interest in scientific research, particularly in the fields of organic chemistry and flavor and fragrance science. It is recognized as a product of head-to-tail cyclization reactions of terpene precursors, such as geranyl acetate . The compound is a clear to pale yellow liquid with a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol . Its estimated boiling point is between 209-210 °C at 760 mmHg, and it has a characteristic refractive index of 1.464 to 1.470 at 20 °C . Researchers utilize this compound as a reference standard in analytical chemistry. It has a documented Kovats Retention Index of 1241 on a DB-5 column, which aids in its identification in complex mixtures such as essential oils and fragrances . In organic synthesis, it serves as a valuable intermediate. Literature describes methods for its production and subsequent functionalization, for example, through electrophilic cyclization routes, to access polyfunctional cyclogeranyl derivatives that are otherwise difficult to synthesize . This makes it a useful building block in methodological studies and the synthesis of more complex molecules. Its primary application in applied research is within the flavor and fragrance industry, where it is employed as an agent in experimental formulations . Usage levels have been reported in various food categories for research purposes, including dairy products, confectionery, and alcoholic beverages . This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B12763860 Cyclogeranyl acetate CAS No. 69842-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6,6-trimethylcyclohex-2-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)11(9)8-14-10(2)13/h6,11H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKVTLZVLENPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1COC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019981
Record name Cyclogeranyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69842-11-1
Record name Cyclogeranyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069842111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclogeranyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOGERANYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H13898P96E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Profile

Identifier Value
IUPAC Name (2,6,6-trimethylcyclohex-2-en-1-yl)methyl acetate (B1210297)
CAS Number 54993-30-5 (racemate)
Chemical Formula C12H20O2
Molecular Weight 196.29 g/mol
Physical State Clear to pale yellow liquid (est.)
Boiling Point 209-210 °C (est.)
Specific Gravity 0.958-0.964 @ 25 °C
Refractive Index 1.464-1.470 @ 20 °C

(Data sourced from chemsrc.comuni.luthegoodscentscompany.com)

Synthesis and Manufacturing

The primary method for synthesizing cyclogeranyl acetate (B1210297) is through the acid-catalyzed cyclization of geranyl acetate. researchgate.netrsc.org This reaction can be promoted by various acids, including chlorosulfuric acid and superacids, as well as heterogeneous catalysts like zeolites. uoc.grresearchgate.net The use of zeolite NaY, for example, has been shown to efficiently promote the biomimetic cyclization of geranyl acetate. uoc.gr The reaction typically yields a mixture of α- and γ-cyclogeranyl acetate, with the product ratio depending on the reaction conditions such as temperature and reaction time. uoc.gruoc.gr Initially, the kinetically favored γ-isomer may predominate, which can then isomerize to the more thermodynamically stable α-isomer. uoc.gr

Industrial-scale production would likely involve the esterification of cyclogeraniol with acetic acid or its derivatives. Alternatively, the direct cyclization of the more readily available geranyl acetate is a common laboratory and potentially industrial route. wikipedia.org The choice of catalyst is crucial for achieving high yields and selectivity. Zeolite-based processes are considered environmentally benign, which is an important consideration for industrial manufacturing. uoc.gr The separation of the resulting isomers can be achieved through chromatographic techniques.

Spectroscopic and Analytical Data

The structural elucidation of cyclogeranyl acetate (B1210297) and its isomers relies heavily on spectroscopic techniques.

Spectroscopic Data α-Cyclogeranyl Acetate γ-Cyclogeranyl Acetate
¹H NMR (ppm) Signals for the gem-dimethyl groups typically appear between 0.8-1.1 ppm. A characteristic signal for the more deshielded gem-methyl group is observed around 0.94 ppm.The gem-dimethyl groups also show signals in the 0.8-1.1 ppm region, with a characteristic signal for the more shielded gem-methyl group around 0.87 ppm.
¹³C NMR Specific chemical shifts are characteristic of the α-isomer's carbon skeleton.Distinct chemical shifts differentiate the γ-isomer from the α-isomer.
IR Spectroscopy Characteristic absorption bands for the ester carbonyl group (C=O) and the C-O bond would be present.Similar to the α-isomer, with characteristic ester group absorptions.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.The mass spectrum would be very similar to the α-isomer, with potential minor differences in fragment ion intensities.

(Data interpreted from uoc.gr)

Nuclear Overhauser Effect (nOe) experiments are also utilized to determine the stereochemistry of the cyclization products. uoc.gr

Synthesis and Research on Cyclogeranyl Acetate Derivatives

Post-Cyclization Functionalization and Derivatization Strategies

The functionalization of the cyclogeranyl framework after the initial cyclization reaction is a key strategy for creating a variety of derivatives. One notable method involves the use of thiol handles. Research has demonstrated that thiyl radicals can induce the cyclization of acyclic precursors like geranyl acetate (B1210297) to yield cyclogeranyl acetate products. acs.orgresearchgate.net This approach allows for the introduction of a sulfur-containing group, which can then be further manipulated. For instance, dienes have been shown to react with various thiol-containing reagents, such as ethanethiol (B150549) and dimethyl disulfide, under radical initiation to produce thiyl-substituted cyclized products. These products can subsequently be desulfurized, offering a pathway to a range of functionalized derivatives. researchgate.net

Acid-catalyzed cyclization of geranyl acetate is another common method that produces γ- and α-cyclogeranyl acetate isomers. uoc.grrsc.org The reaction conditions, such as the type of acid and the use of supports like zeolites, can influence the product distribution. uoc.grresearchgate.netresearchgate.netuoc.gr For example, using chlorosulfuric acid or zeolites can favor the formation of cyclogeranyl derivatives. rsc.orgresearchgate.netresearchgate.net The resulting cyclized carbocation can be trapped by various nucleophiles, leading to diverse functional groups on the cyclogeranyl ring. uoc.gr

Stereocontrolled Synthesis of Complex Polycyclic Systems Incorporating Cyclogeranyl Moieties

A significant area of research has been the development of stereocontrolled methods to construct complex polycyclic systems that incorporate the cyclogeranyl moiety. A notable achievement in this field is the synthesis of trans-fused oxepene-cyclogeranyl systems. aua.grnih.govaua.grresearchgate.netsemanticscholar.org This demanding stereochemistry is achieved through the stereoselective coupling of a cyclogeranyl tertiary alcohol with a 1,2-unsymmetrically substituted epoxide. aua.grnih.gov The subsequent formation of the highly strained oxepene ring is accomplished using ring-closing metathesis. aua.grnih.gov

This strategy has proven to be flexible and effective, allowing for the construction of both trans-syn and trans-anti 6,7-ring systems in a stereocontrolled manner. aua.grnih.gov The stereochemistry of the final trans-fused system is determined by the stereochemistry of the epoxide used in the coupling reaction. aua.grnih.gov This methodology has been successfully applied to the asymmetric total synthesis of several natural products, including (-)-Aplysistatin, (+)-Palisadin A, (+)-Palisadin B, and (+)-12-hydroxy-Palisadin B. nih.gov Furthermore, this approach has enabled the synthesis of the AB ring system of Adociasulfate-2 and Toxicol A for the first time. nih.gov

Structural Modifications and Analog Generation for Academic Inquiry

The generation of structural analogs of this compound and its derivatives is crucial for academic research, enabling studies into reaction mechanisms and structure-activity relationships. One approach to creating analogs is through the acid-catalyzed cyclization of modified precursors. For example, the low-temperature superacidic cyclization of (E,E)-3,7-dimethylocta-2,6-diene-1,8-diol (ω-hydroxygeraniol) diacetate leads to diastereomeric 9-acetoxy-8-hydroxy-p-menth-1-enes. researchgate.net

The use of isotopically labeled precursors, such as [8,8,8-D3]geranyl acetate, has been instrumental in studying the stereochemical course of cyclization reactions. uoc.gr These studies have revealed that the reaction environment, such as in solution versus within the confined spaces of a zeolite, can influence the diastereoselectivity of the cyclization. uoc.gr Such investigations provide valuable insights into the reaction mechanisms and the factors that control stereochemistry.

Furthermore, structural modifications have been explored to create arylated terpenes by reacting this compound with organotin reagents like phenyltrimethyltin. baranlab.org Although challenges in preparing certain starting materials have been encountered, this line of inquiry highlights the ongoing efforts to expand the chemical space around the cyclogeranyl scaffold for academic exploration. baranlab.org

Applications in Chemical Research

Building Block in Organic Synthesis

Cyclogeranyl acetate (B1210297) and its derivatives, particularly cyclogeraniol, are valuable chiral building blocks in the enantioselective synthesis of complex natural products. aua.grresearchgate.net Their rigid cyclic structure and functional groups make them ideal starting materials for constructing specific stereocenters. They have been employed in the synthesis of marine terpenoids and other bioactive molecules. researchgate.net The stereocontrolled synthesis of cyclogeranyl-containing systems, such as trans-fused polycyclic ethers, highlights their utility in advanced organic synthesis. aua.gr

Reference Standard

In the study of terpene chemistry and essential oil analysis, cyclogeranyl acetate can be used as a reference standard for identification and quantification purposes using techniques like gas chromatography-mass spectrometry (GC-MS). curresweb.com Its well-defined chemical and spectroscopic properties make it a reliable marker in complex mixtures.

Emerging Research Directions and Interdisciplinary Prospects in Cyclogeranyl Acetate Chemistry

The study of cyclogeranyl acetate (B1210297) and its related compounds is entering a new phase characterized by the convergence of advanced catalysis, computational science, and complex organic synthesis. Researchers are moving beyond traditional synthetic methods to explore more efficient, selective, and sustainable routes to this important fragrance ingredient and its derivatives. Concurrently, the unique structural and chiral properties of the cyclogeranyl scaffold are being leveraged in broader applications, opening up new interdisciplinary frontiers. This section delves into the key emerging research directions, highlighting novel catalytic systems, advanced computational approaches, the use of cyclogeranyl acetate as a chiral building block, and the persistent mechanistic questions that continue to drive investigation.

Q & A

Q. What analytical parameters are critical for identifying Cyclogeranyl acetate in essential oils via GC-MS?

this compound is identified using gas chromatography-mass spectrometry (GC-MS) with specific retention indices (RI) and spectral matching. Key parameters include:

  • Retention Time (RT): 28.02 minutes
  • Kovats Index (KI): 1482
  • Mass Spectral Features: Base peak at m/z 43 (acetyl fragment) and characteristic ions at m/z 136 (cyclogeraniol moiety) . Researchers should cross-reference these parameters with authentic standards and databases like Adams’ Identification of Essential Oil Components .

Q. What synthetic methodologies are established for this compound?

Two primary methods are documented:

  • Acetylation of α-Cyclogeraniol: Reacting α-cyclogeraniol with acetic anhydride under catalytic conditions yields this compound .
  • Thiyl Radical-Induced Cyclization: Geranyl acetate undergoes cyclization via thiyl radicals (generated from thiols or disulfides) to form this compound, producing cedrane and patchulane as byproducts . Method selection depends on target purity and scalability.

Advanced Research Questions

Q. How do reaction mechanisms differ between thiyl radical-induced cyclization and acid-catalyzed synthesis of this compound?

  • Thiyl Radical Pathway: Thiyl radicals abstract hydrogen from geranyl acetate, initiating a cascade cyclization via 5-exo-trig transitions. This method favors regioselectivity for the cyclogeranyl backbone but requires precise control of radical initiators (e.g., AIBN) .
  • Acid-Catalyzed Route: Protonation of geranyl acetate’s double bond leads to carbocation formation, followed by cyclization. Competing hydride shifts may yield structural isomers, necessitating post-synthesis purification . Comparative studies using in situ NMR or DFT calculations can elucidate mechanistic divergences .

Q. How can researchers resolve discrepancies in CAS registry numbers for this compound?

Conflicting CAS numbers (69842-11-1 vs. 54993-30-5 ) highlight the need for multi-modal verification:

  • Cross-check spectral data (MS, IR, NMR) with peer-reviewed libraries .
  • Validate synthetic routes against published protocols .
  • Use IUPAC nomenclature (2-cyclohexene-1-methanol, 2,6,6-trimethyl-, acetate) to avoid vendor-specific inconsistencies .

Q. What chromatographic strategies improve this compound quantification in complex matrices?

  • Column Selection: Polar stationary phases (e.g., DB-WAX) enhance separation from co-eluting terpenes like γ-terpinene or bornyl acetate .
  • Internal Standards: Deuterated analogs (e.g., d₃-cyclogeranyl acetate) mitigate matrix effects in quantitative GC-MS .
  • Multi-Dimensional GC (GC×GC): Resolves overlapping peaks in sesquiterpene-rich essential oils .

Data Analysis & Contradictions

Q. How should researchers address conflicting spectral data for this compound identification?

  • Spectral Deconvolution: Use software (e.g., AMDIS) to isolate this compound’s MS signals from co-eluting compounds .
  • Isotopic Pattern Analysis: Verify molecular ion clusters (m/z 196 for [M]⁺) to confirm elemental composition .
  • Collaborative Studies: Cross-validate findings with independent labs using standardized protocols .

Q. What statistical approaches validate this compound’s bioactivity in pharmacological studies?

  • Multivariate Analysis: PCA or PLS-DA can correlate this compound concentrations with observed bioactivities (e.g., antimicrobial effects) in essential oil studies .
  • Dose-Response Modeling: EC₅₀ values derived from nonlinear regression quantify potency in in vitro assays .

Methodological Challenges

Q. What are the limitations of thiyl radical cyclization for large-scale this compound synthesis?

  • Byproduct Formation: Competing pathways generate cedrane (15–20%) and patchulane (5–10%), requiring costly chromatographic purification .
  • Radical Quenching: Trace oxygen or inhibitors (e.g., BHT) can terminate chain propagation, reducing yields .

Q. Tables

Analytical Parameter Value Source
Retention Time (GC)28.02 min
Kovats Index1482
Molecular FormulaC₁₂H₂₀O₂
Base Peak (MS)m/z 43

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.